molecular formula C9H16ClNO2 B2963966 1-(Piperidin-4-YL)cyclopropane-1-carboxylic acid hcl CAS No. 2135332-62-4

1-(Piperidin-4-YL)cyclopropane-1-carboxylic acid hcl

Cat. No. B2963966
CAS RN: 2135332-62-4
M. Wt: 205.68
InChI Key: YYXFMIYTISQUDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-4-YL)cyclopropane-1-carboxylic acid hcl is a chemical compound that is part of the piperidine class of compounds . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . Various intra- and intermolecular reactions have been used to form different piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 1-(Piperidin-4-YL)cyclopropane-1-carboxylic acid hcl can be represented by the InChI Code: 1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-4-10(5-9-15)14(6-7-14)11(16)17/h10H,4-9H2,1-3H3, (H,16,17) . This indicates that the compound contains a piperidine ring, a cyclopropane ring, and a carboxylic acid group .


Chemical Reactions Analysis

Piperidine derivatives, including 1-(Piperidin-4-YL)cyclopropane-1-carboxylic acid hcl, can undergo a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Piperidin-4-YL)cyclopropane-1-carboxylic acid hcl include a molecular weight of 269.34 . The compound is a solid at room temperature and should be stored in a refrigerator .

Scientific Research Applications

Synthetic Applications and Reactivity

  • Cyclopropanone equivalents derived from 3-chloropropionic acid and 1-piperidino-1-trimethylsilyloxycyclopropane have been developed, demonstrating versatility in reactions with nucleophiles, which could suggest similar reactivity for 1-(Piperidin-4-YL)cyclopropane-1-carboxylic acid HCl in synthetic chemistry (Wasserman & Dion, 1982); (Wasserman, Dion, & Fukuyama, 1989).

  • Aminocyclopropyl-substituted CH acids as substrates for nucleophilic substitution at the three-ring indicate the potential for cyclopropane-based compounds to undergo specific transformations, offering pathways for the synthesis of compounds with two different CH-acidic substituents at the C1 atom (Weidner & Vilsmaier, 1987).

Biological and Medicinal Applications

  • The synthesis and reactions of 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids as antibacterial agents highlight the importance of cyclopropane and piperidine derivatives in the development of new pharmaceuticals (Miyamoto et al., 1987).

  • The identification of 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid in higher plants, an ethylene precursor, suggests the role of cyclopropane derivatives in plant biochemistry and the potential for agricultural applications (Hoffman, Yang, & McKeon, 1982).

Synthetic Methodologies

  • The Zn(II)-catalyzed synthesis of piperidines from propargyl amines and cyclopropanes offers a route to highly functionalized piperidines, indicating the potential synthetic utility of cyclopropane and piperidine derivatives in complex molecule construction (Lebold, Leduc, & Kerr, 2009).

Safety and Hazards

The safety information for 1-(Piperidin-4-YL)cyclopropane-1-carboxylic acid hcl includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

Future Directions

The future directions for research on 1-(Piperidin-4-YL)cyclopropane-1-carboxylic acid hcl and other piperidine derivatives could include the development of more efficient synthesis methods, the exploration of new reactions, and the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

1-piperidin-4-ylcyclopropane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-8(12)9(3-4-9)7-1-5-10-6-2-7;/h7,10H,1-6H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXFMIYTISQUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2(CC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2135332-62-4
Record name 1-(piperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.